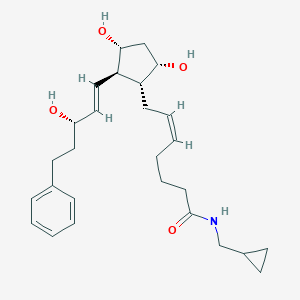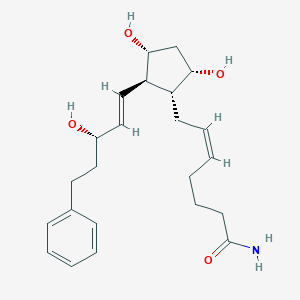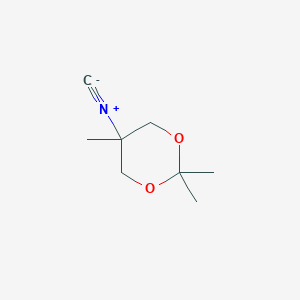
5-Isocyano-2,2,5-trimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyano-2,2,5-trimethyl-1,3-dioxane, also known as ITD, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a highly reactive isocyanate and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. The isocyanate group in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly reactive and can react with a variety of nucleophiles. This results in the formation of a stable urethane linkage between 5-Isocyano-2,2,5-trimethyl-1,3-dioxane and the biomolecule, which can alter its properties and function.
Efectos Bioquímicos Y Fisiológicos
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to be a potent inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is its high reactivity, which makes it a useful tool for modifying biomolecules. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is stable and can be stored for long periods of time without degradation. However, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly toxic and requires careful handling. It is also difficult to use in vivo due to its toxicity.
Direcciones Futuras
There are many future directions for research on 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. One area of interest is the development of new bioconjugates using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. This could involve the creation of new drug delivery systems or the development of new imaging agents. Additionally, there is interest in exploring the potential of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a therapeutic agent for cancer and inflammatory diseases. Finally, there is interest in developing new synthesis methods for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane involves the reaction of 5-isocyanato-2,2,5-trimethyl-1,3-dioxane with a suitable nucleophile. This reaction results in the formation of a urethane linkage between the isocyanate group and the nucleophile. The reaction can be carried out using a variety of nucleophiles, including amines, alcohols, and thiols. The resulting product is a stable compound that can be used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of bioconjugation. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane can be used to modify proteins, peptides, and other biomolecules, allowing for the creation of new bioconjugates with unique properties. This has significant implications for drug delivery, diagnostics, and imaging.
Propiedades
Número CAS |
17144-54-6 |
|---|---|
Nombre del producto |
5-Isocyano-2,2,5-trimethyl-1,3-dioxane |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-isocyano-2,2,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H13NO2/c1-7(2)10-5-8(3,9-4)6-11-7/h5-6H2,1-3H3 |
Clave InChI |
WKOXGZCBXMSQRL-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(C)[N+]#[C-])C |
SMILES canónico |
CC1(OCC(CO1)(C)[N+]#[C-])C |
Sinónimos |
m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



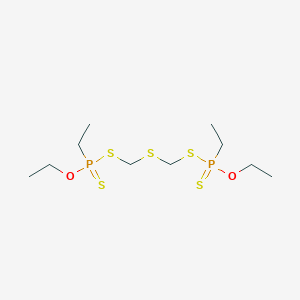
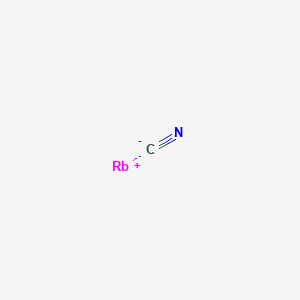
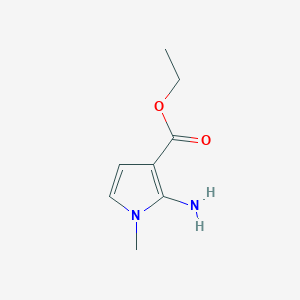
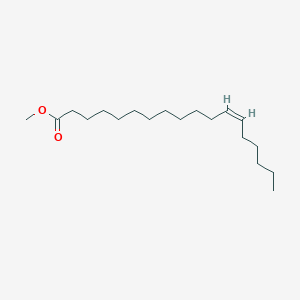
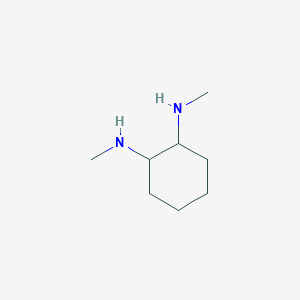
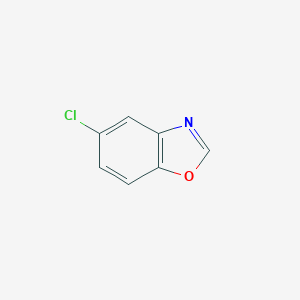
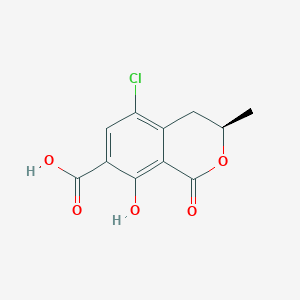
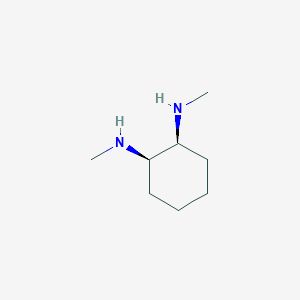

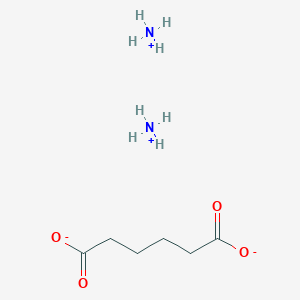
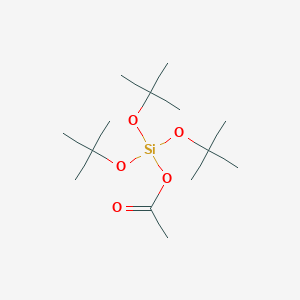
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
